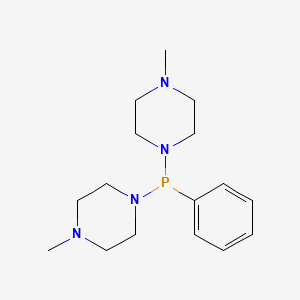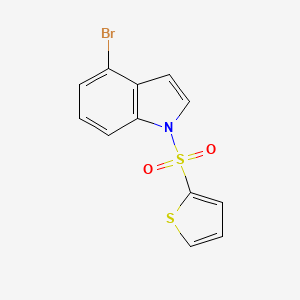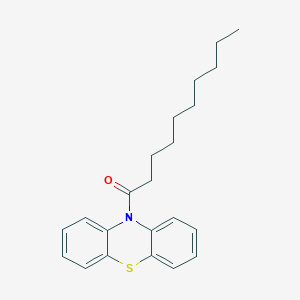
1-(10h-Phenothiazin-10-yl)decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10H-Phenothiazin-10-yl)decan-1-one is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-Phenothiazin-10-yl)decan-1-one typically involves the acylation of phenothiazine with a decanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0°C to room temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of phenothiazine derivatives, including this compound, often involves large-scale batch reactions. The process includes the purification of the product through recrystallization or column chromatography to achieve high purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(10H-Phenothiazin-10-yl)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its role in neuroleptic drugs.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-(10H-Phenothiazin-10-yl)decan-1-one involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.
Interacting with Receptors: It may interact with neurotransmitter receptors, contributing to its neuroleptic properties.
Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial effects
Comparison with Similar Compounds
1-(10H-Phenothiazin-10-yl)decan-1-one can be compared with other phenothiazine derivatives:
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core but different substituents.
Promethazine: An antihistamine with a phenothiazine structure, used for its sedative effects.
Thioridazine: Another antipsychotic with structural similarities but distinct pharmacological properties .
Properties
CAS No. |
6283-45-0 |
|---|---|
Molecular Formula |
C22H27NOS |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-phenothiazin-10-yldecan-1-one |
InChI |
InChI=1S/C22H27NOS/c1-2-3-4-5-6-7-8-17-22(24)23-18-13-9-11-15-20(18)25-21-16-12-10-14-19(21)23/h9-16H,2-8,17H2,1H3 |
InChI Key |
ZPPQVFYOFYVDHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


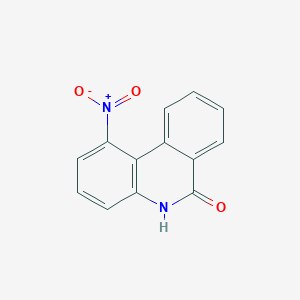
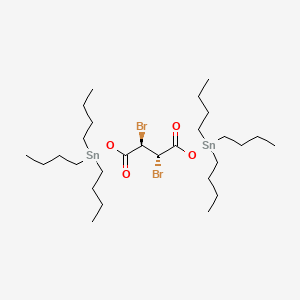
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
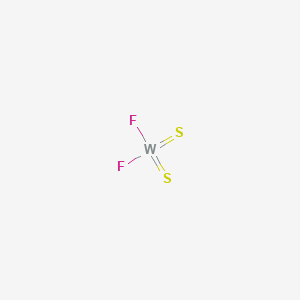
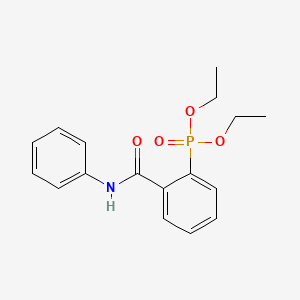


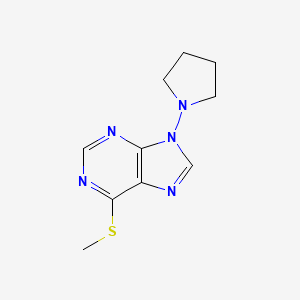
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

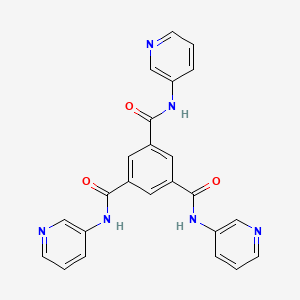
![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
